DTAC-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

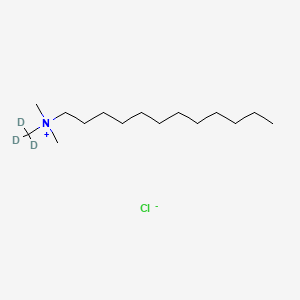

dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXLVDQZPFLQMZ-MUTAZJQDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the dTAG System for Targeted Protein Degradation

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology offers precise temporal control over protein levels, making it an invaluable asset for target validation and functional genomics. This guide provides a comprehensive overview of the mechanism of action of the dTAG system, with a focus on the well-characterized degrader molecule, dTAG-13. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying cellular pathways and experimental workflows.

Core Mechanism of Action

The dTAG system operates through the principles of targeted protein degradation, hijacking the cell's natural ubiquitin-proteasome system to eliminate a specific protein. The system relies on three core components:

-

The dTAG Molecule: A heterobifunctional small molecule, such as dTAG-13, that acts as a molecular glue.[1][2] One end of the dTAG molecule binds to the dTAG protein tag, while the other end recruits an E3 ubiquitin ligase.[1][2]

-

The dTAG Protein Tag: The protein of interest is genetically tagged with a mutant form of the FKBP12 protein, specifically the F36V variant (FKBP12F36V).[][4] This mutation allows for the selective binding of the dTAG molecule to the tagged protein, without affecting the endogenous wild-type FKBP12.[4]

-

The E3 Ubiquitin Ligase: The dTAG molecule recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This recruitment brings the E3 ligase into close proximity with the tagged protein of interest.

The binding of the dTAG molecule to both the FKBP12F36V-tagged protein and the E3 ligase results in the formation of a ternary complex.[1][] This proximity enables the E3 ligase to polyubiquitinate the protein of interest. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.[]

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Deuterated (+)-Didemnaketal A (DTAC-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of deuterated (+)-didemnaketal A, herein referred to as (+)-didemnaketal A-d3. This document details a proposed synthetic route, experimental protocols, and in-depth characterization data. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway.

Introduction

(+)-Didemnaketal A is a complex marine natural product belonging to the spiroketal class of compounds. It has garnered significant interest within the scientific community due to its potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. The introduction of deuterium at specific molecular positions can offer valuable insights into reaction mechanisms, enhance metabolic stability, and serve as a tool in pharmacokinetic studies. This guide focuses on a trideuterated analog of (+)-didemnaketal A, specifically targeting the acetyl group, a common site for metabolic activity.

Proposed Synthesis of (+)-Didemnaketal A-d3

The total synthesis of (+)-didemnaketal A is a complex, multi-step process. The proposed synthesis of the deuterated analog, (+)-didemnaketal A-d3, leverages established synthetic routes, introducing the deuterium label at a late stage to maximize efficiency. The key disconnection in the retrosynthetic analysis involves a Nozaki-Hiyama-Kishi (NHK) reaction to couple the complex spiroketal core with the side chain.

A plausible strategy for the introduction of the d3-label is through the use of a deuterated Grignard reagent, specifically trideuteriomethyl magnesium bromide (CD3MgBr), in the final steps of the synthesis. This reagent can be used to install the deuterated acetyl group.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of (+)-didemnaketal A-d3.

Proposed Synthetic Workflow

The forward synthesis would involve the independent preparation of the complex spiroketal core and the deuterated side-chain precursor, followed by their coupling and final modifications.

Caption: Proposed synthetic workflow for (+)-didemnaketal A-d3.

Experimental Protocols

The following are detailed protocols for the key proposed steps in the synthesis of (+)-didemnaketal A-d3. These are based on established procedures for the synthesis of the non-deuterated analogue and adapted for the introduction of the deuterium label.

Synthesis of the Deuterated Side-Chain Precursor

-

Preparation of the Grignard Reagent (CD3MgBr): To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq). The apparatus is heated under vacuum and cooled under a stream of nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of trideuteriomethyl bromide (CD3Br, 1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. After the addition is complete, the mixture is refluxed for 1 hour. The resulting Grignard reagent is used immediately in the next step.

-

Grignard Addition to the Aldehyde: To a solution of the appropriate aldehyde precursor (1.0 eq) in anhydrous THF at -78 °C is added the freshly prepared CD3MgBr solution (1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Nozaki-Hiyama-Kishi (NHK) Coupling

-

To a stirred suspension of chromium(II) chloride (4.0 eq) and nickel(II) chloride (0.1 eq) in anhydrous DMF is added a solution of the spiroketal core vinyl iodide (1.0 eq) and the deuterated side-chain aldehyde (1.2 eq) in anhydrous DMF at room temperature under an argon atmosphere.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The reaction is quenched with water and extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the coupled product.

Final Deprotection and Oxidation

-

The protecting groups on the coupled product are removed under standard conditions (e.g., TBAF for silyl ethers, DDQ for PMB ethers).

-

The resulting alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) to yield the final product, (+)-didemnaketal A-d3.

Chemical Characterization

The successful synthesis of (+)-didemnaketal A-d3 and its intermediates would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show the absence of a signal corresponding to the acetyl methyl protons and the presence of characteristic signals for the rest of the molecule.

-

²H NMR: The deuterium NMR spectrum should exhibit a singlet corresponding to the -CD3 group, confirming the incorporation of deuterium.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acetyl group, and the methyl carbon signal will be a heptet due to coupling with deuterium.

Table 1: Predicted Key NMR Data for (+)-Didemnaketal A-d3

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Spiroketal Carbons | - | 95-110 |

| Ester Carbonyl | - | 170-175 |

| Acetyl Carbonyl | - | 205-210 |

| Acetyl Methyl (-CD3) | N/A | ~29 (heptet) |

| Olefinic Protons | 5.0-6.5 | 120-140 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula and the incorporation of three deuterium atoms. The molecular ion peak ([M+Na]⁺) should be observed at an m/z value that is 3 units higher than that of the non-deuterated (+)-didemnaketal A.

Table 2: Predicted Mass Spectrometry Data for (+)-Didemnaketal A-d3

| Ion | Predicted m/z (for C₄₄H₆₉D₃O₁₄Na) |

| [M+Na]⁺ | 856.5 |

| Key Fragment 1 | (M - H₂O + Na)⁺ |

| Key Fragment 2 | (M - Acetyl-d3 + Na)⁺ |

Biological Activity and Signaling Pathway

(+)-Didemnaketal A exerts its anti-HIV activity by inhibiting the HIV-1 protease. This enzyme is a homodimeric aspartic protease that cleaves viral polyproteins into mature, functional proteins, a crucial step in the viral life cycle.

Mechanism of HIV-1 Protease Inhibition

The catalytic site of HIV-1 protease contains a pair of aspartic acid residues (Asp25 and Asp25'). One aspartate acts as a general base to activate a water molecule, which then attacks the carbonyl carbon of the peptide bond in the substrate. The other aspartate acts as a general acid to protonate the nitrogen of the scissile amide bond, facilitating its cleavage. Didemnaketal A is believed to act as a competitive inhibitor, binding to the active site and preventing the substrate from accessing it.

Caption: Signaling pathway of HIV-1 protease and its inhibition.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and chemical characterization of (+)-didemnaketal A-d3. The proposed synthetic strategy allows for the efficient introduction of a deuterium label, which will be a valuable tool for further biological and mechanistic studies of this potent anti-HIV agent. The detailed protocols and characterization data provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and natural product synthesis.

In-Depth Technical Guide to the Physicochemical Properties of Dodecyltrimethylammonium Chloride-d3 (DTAC-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dodecyltrimethylammonium Chloride-d3 (DTAC-d3), a deuterated cationic surfactant. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize or are considering the use of this compound in their work. The information is presented to facilitate easy comparison and implementation in a laboratory setting.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its non-deuterated analog, DTAC. Data for DTAC is included for comparative purposes, as the physicochemical properties of the deuterated form are expected to be very similar.

| Property | This compound (Dodecyltrimethylammonium-d3 Chloride) | DTAC (Dodecyltrimethylammonium Chloride) |

| CAS Number | 1219337-20-8[1] | 112-00-5[2][3] |

| Molecular Formula | C₁₅H₃₁D₃ClN[1][4] | C₁₅H₃₄ClN[2][5] |

| Molecular Weight | 266.91 g/mol [1][4] | 263.89 g/mol [2][6] |

| Appearance | Not explicitly specified; likely a white solid. | White crystalline powder or colorless to light yellow liquid/colloid.[5][6] |

| Solubility | Not explicitly specified; expected to be soluble in water and polar organic solvents. | Soluble in water and ethanol.[5] Exhibits greater solubility in polar solvents compared to nonpolar solvents.[6] |

| Melting Point | >187°C (decomposes)[7] | 37°C (decomposes)[3], 235°C[6], 246°C (decomposes)[2] |

| Critical Micelle Concentration (CMC) | Not explicitly specified; expected to be similar to DTAC. | The CMC of DTAC is influenced by factors such as temperature and the presence of electrolytes.[8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of surfactants like this compound are provided below. These are generalized protocols based on standard laboratory practices.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or a concentration-calibrated spectroscopic or chromatographic method.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Methodology:

-

A series of aqueous solutions of this compound with varying concentrations are prepared.

-

The specific conductance of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

A graph of specific conductance versus the concentration of this compound is plotted.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[3][8][9][10]

Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Objective: To confirm the chemical structure, isotopic labeling, and purity of this compound.

Methodology:

-

NMR Spectroscopy:

-

A sample of this compound is dissolved in a suitable non-deuterated solvent (e.g., H₂O, DMSO).

-

¹H NMR and ²H (Deuterium) NMR spectra are acquired.

-

The ¹H NMR spectrum is used to confirm the overall structure and the absence of proton signals at the deuterated positions.

-

The ²H NMR spectrum is used to confirm the presence and location of the deuterium atoms.

-

-

Mass Spectrometry:

-

A sample of this compound is introduced into the mass spectrometer (e.g., via electrospray ionization).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined.

-

The observed molecular weight is compared to the calculated molecular weight of this compound to confirm the incorporation of deuterium atoms.

-

Visualizations

General Physicochemical Characterization Workflow for a Deuterated Surfactant

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a deuterated surfactant such as this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuterated surfactants - The Road to the ESS - About - SINE2020 portal [sine2020.eu]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. scribd.com [scribd.com]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

Navigating the Neuromodulatory Landscape: A Technical Guide to the Receptor Binding Affinity of Deuterated Dextromethorphan (DTAC-d3)

For Immediate Release

This technical guide provides an in-depth analysis of the receptor binding affinity of deuterated dextromethorphan (DTAC-d3), a compound of significant interest in neuropsychiatric drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes key binding data, details experimental methodologies, and illustrates the intricate signaling pathways associated with its primary molecular targets.

Introduction

Dextromethorphan (DM), a widely known antitussive, has garnered substantial attention for its therapeutic potential in a range of neurological and psychiatric disorders, owing to its complex pharmacology. Its activity extends beyond cough suppression to interactions with several key central nervous system receptors. Deuteration of dextromethorphan to create this compound (also referred to as deudextromethorphan or d6-DM) is a strategic modification aimed at altering the molecule's pharmacokinetic profile, primarily to increase its metabolic stability and systemic exposure.[1][2] This guide focuses on the pharmacodynamic profile of this compound, specifically its binding affinity for crucial neuroreceptors.

Core Findings: Receptor Binding Affinity of this compound

Recent in vitro studies have elucidated the binding profile of this compound and its primary metabolite, deuterated dextrorphan (this compound-M), across a panel of relevant neurological targets. A key finding is that deuteration does not significantly alter the binding affinity of dextromethorphan for its primary receptors.[3] The affinity of both the parent compound and its deuterated analogue remain comparable, suggesting that the therapeutic effects related to receptor interaction are maintained.

The primary targets of dextromethorphan and, by extension, this compound, include the Sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][4] It also demonstrates affinity for serotonin (SERT) and norepinephrine (NET) transporters.[3]

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of dextromethorphan, its deuterated form (this compound), and their respective primary metabolites for key receptors. The data indicates that deuteration does not substantially impact the receptor binding profile.

| Compound | Target Receptor | Binding Affinity (Ki) in µM |

| Dextromethorphan (DM) | NMDA | 1.54 |

| Deuterated DM (this compound) | NMDA | 1.54 |

| Dextrorphan (DX) | NMDA | 0.22 |

| Deuterated DX (this compound-M) | NMDA | 0.22 |

| Dextromethorphan (DM) | Sigma-1 | 2.85 |

| Deuterated DM (this compound) | Sigma-1 | 2.85 |

| Dextrorphan (DX) | Sigma-1 | 2.85 |

| Deuterated DX (this compound-M) | Sigma-1 | 2.85 |

| Dextromethorphan (DM) | SERT | 0.08 |

| Deuterated DM (this compound) | SERT | 0.08 |

| Dextrorphan (DX) | SERT | 0.14 |

| Deuterated DX (this compound-M) | SERT | 0.14 |

| Dextromethorphan (DM) | NET | 5.67 |

| Deuterated DM (this compound) | NET | 5.67 |

| Dextrorphan (DX) | NET | 5.67 |

| Deuterated DX (this compound-M) | NET | 5.67 |

| Dextromethorphan (DM) | nACh α3β4 | 9.98 |

| Deuterated DM (this compound) | nACh α3β4 | 9.98 |

| Dextrorphan (DX) | nACh α3β4 | 9.98 |

| Deuterated DX (this compound-M) | nACh α3β4 | 9.98 |

Data sourced from in vitro radioligand binding assays.[3]

Key Signaling Pathways

This compound's therapeutic potential is intrinsically linked to the signaling cascades of its primary receptor targets.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[5][6] Upon agonist binding, such as by this compound, the Sigma-1 receptor can translocate and interact with a variety of "client" proteins, including ion channels and G-protein coupled receptors, to modulate downstream signaling.[6][7] This interaction is crucial for regulating cellular stress responses and calcium signaling, which are implicated in a host of neuropsychiatric conditions.[5][8]

NMDA Receptor Signaling

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[9][10] It functions as a coincidence detector, requiring both glutamate binding and post-synaptic membrane depolarization to relieve a voltage-dependent magnesium (Mg2+) block.[11] As a low-affinity, uncompetitive antagonist, dextromethorphan (and this compound) is thought to modulate, rather than block, NMDA receptor activity, which may contribute to its favorable side-effect profile compared to high-affinity NMDA antagonists.[10] This modulation can help to dampen excessive glutamatergic transmission implicated in excitotoxicity.[11]

Experimental Protocols

The determination of binding affinities for this compound relies on established in vitro methodologies, primarily competitive radioligand binding assays.

General Workflow for Radioligand Binding Assay

The following diagram outlines the typical workflow for determining the binding affinity of a test compound like this compound.

References

- 1. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated (d6)-dextromethorphan elicits antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AVP-786 | ALZFORUM [alzforum.org]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 6. labs.penchant.bio [labs.penchant.bio]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

In Vivo Metabolism and Pharmacokinetics of Deuterated Vitamin D3 Analogues: A Technical Guide

Disclaimer: No direct experimental data for a compound designated "DTAC-d3" is publicly available. This technical guide focuses on the well-documented in vivo metabolism and pharmacokinetics of Vitamin D3 and its deuterated analogues, which are commonly used in metabolic studies and are likely what "this compound" refers to. The "-d3" suffix typically indicates the presence of three deuterium atoms, used as a stable isotope tracer.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the metabolic pathways, pharmacokinetic properties, and experimental methodologies related to deuterated Vitamin D3.

Introduction

Vitamin D3, or cholecalciferol, is a prohormone that plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes. Its biological activity is dependent on a series of metabolic transformations that occur primarily in the liver and kidneys. The use of deuterated analogues of Vitamin D3, such as trideuterated Vitamin D3 (d3-Vitamin D3), has become an invaluable tool in pharmacokinetic research, allowing for the precise tracing of its metabolic fate in vivo without the use of radioactive isotopes.[1]

In Vivo Metabolism of Vitamin D3

Vitamin D3 undergoes a two-step hydroxylation process to become its biologically active form, 1,25-dihydroxyvitamin D3 (Calcitriol). The metabolic pathway is tightly regulated and involves several cytochrome P450 enzymes.[2]

Step 1: 25-Hydroxylation in the Liver

Upon entering the circulation, Vitamin D3 is transported to the liver, where it undergoes hydroxylation at the 25-position to form 25-hydroxyvitamin D3 (25(OH)D3 or Calcifediol). This is the major circulating form of Vitamin D3 and is often used as a biomarker for Vitamin D status. The primary enzyme responsible for this step is CYP2R1 , located in the endoplasmic reticulum, with some contribution from the mitochondrial enzyme CYP27A1 .[2]

Step 2: 1α-Hydroxylation in the Kidneys

25(OH)D3 is then transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position, catalyzed by the mitochondrial enzyme CYP27B1 , to produce the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[2][3]

Catabolism and Inactivation

The levels of 1,25(OH)2D3 are tightly controlled through a catabolic pathway initiated by the enzyme CYP24A1 . This enzyme hydroxylates 1,25(OH)2D3 at the 24-position, leading to the formation of 1,24,25-trihydroxyvitamin D3, which is a less active metabolite destined for excretion.[2][4]

Alternative Metabolic Pathways

Recent research has identified alternative metabolic pathways for Vitamin D3, particularly involving the enzyme CYP11A1 . This enzyme can hydroxylate Vitamin D3 at various positions, leading to a range of novel metabolites with potential biological activities.[5][6]

Metabolic Pathway Diagram

Pharmacokinetics of Deuterated Vitamin D3

Pharmacokinetic studies using deuterated Vitamin D3 provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME). The use of stable isotopes allows for the differentiation of the administered dose from endogenous Vitamin D3.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Vitamin D3 and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of d3-Vitamin D3 and d3-25(OH)D3 in Humans [1]

| Parameter | d3-Vitamin D3 | d3-25(OH)D3 |

|---|---|---|

| Dose | 25 µg (single oral) | - |

| Tmax (hours) | 2-6 | 168-456 |

| Mean Half-life (days) | Not Reported | 13.6 (non-pregnant), 18.8 (pregnant) |

| AUC of d3-25(OH)D3 | - | Positively correlated with Vitamin D Binding Protein (DBP) concentration |

Table 2: Simulated Pharmacokinetic Properties of Vitamin D3 and its Metabolites (Oral Dose: 100 mg) [7]

| Compound | Fraction Absorbed (%) | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) |

|---|---|---|---|---|

| Cholecalciferol (Vitamin D3) | 0.24 | 0.2 | 0.58 | 3.6 |

| Calcifediol (25(OH)D3) | 2.24 | 1.78 | Not Reported | Not Reported |

| Calcitriol (1,25(OH)2D3) | 8.62 | 5.44 | 10.12 | 3.38 |

| Calcitroic Acid | >90 | 94.76 | 3040 | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo metabolism and pharmacokinetics of deuterated Vitamin D3.

In Vivo Study in Rats for Metabolic Profiling

This protocol describes a general procedure for assessing the metabolic profile of a deuterated Vitamin D3 analogue in a rat model.[8][9]

Experimental Workflow Diagram

Methodology:

-

Animals: Male Wistar rats are commonly used. They are acclimatized to laboratory conditions for at least one week before the experiment.[8]

-

Dosing: A single oral dose of the deuterated Vitamin D3 analogue (e.g., 25 µg) is administered.[1] A vehicle control (e.g., coconut oil) is given to the control group.[9]

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 6, 24, 168, 264, and 456 hours).[1]

-

Sample Preparation: Plasma or serum is separated by centrifugation.

-

Metabolite Analysis: Deuterated Vitamin D3 and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the specific detection of the deuterated compounds.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Use of Deuterated Analogues in Human Studies

The protocol for human studies is similar but requires ethical approval and adherence to clinical trial regulations.[1]

Key Considerations:

-

Study Population: Healthy volunteers are often recruited. Specific populations, such as pregnant women, may be included to study kinetics in different physiological states.[1]

-

Dosing: A single oral dose of deuterated Vitamin D3 is administered.

-

Blood Collection: A sparse sampling schedule is typically employed to minimize participant burden.

-

Analytical Methods: Highly sensitive LC-MS/MS methods are essential for quantifying the low concentrations of deuterated metabolites in human plasma.

Conclusion

The in vivo metabolism of Vitamin D3 is a complex, multi-step process that is tightly regulated to maintain calcium homeostasis. The use of deuterated Vitamin D3 analogues has significantly advanced our understanding of its pharmacokinetics. This technical guide provides a foundational understanding of the metabolic pathways, quantitative pharmacokinetic data, and experimental methodologies relevant to the study of deuterated Vitamin D3. While specific data for "this compound" are not available, the principles and data presented here for deuterated Vitamin D3 serve as a robust framework for researchers in the field of drug development and metabolic research.

References

- 1. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. JMIR Research Protocols - Role or Synergistic Interaction of Adenosine and Vitamin D3 Alongside High-Intensity Interval Training and Isocaloric Moderate Intensity Training on Metabolic Parameters: Protocol for an Experimental Study [researchprotocols.org]

- 9. Effect of vitamin D3 in reducing metabolic and oxidative stress in the liver of streptozotocin-induced diabetic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

An In-depth Technical Guide on the Stability and Degradation Profile of Cholecalciferol (Vitamin D3)

Disclaimer: Initial searches for "DTAC-d3" did not yield specific results for a molecule with this designation. The following technical guide is based on the comprehensive data available for Cholecalciferol (Vitamin D3) and is intended to serve as a detailed example of the required content and format. The stability and degradation profile of Vitamin D3 is well-documented and provides a relevant framework for researchers, scientists, and drug development professionals.

This guide provides a thorough examination of the stability and degradation of Vitamin D3 under various conditions, including detailed experimental protocols and visual representations of key pathways.

Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the integrity of Vitamin D3. It is a fat-soluble vitamin sensitive to light, oxygen, and acidic conditions.[1][2]

Table 1: Recommended Storage Conditions for Vitamin D3

| Parameter | Recommendation | Source |

| Temperature | Refrigerated between 2°C and 8°C (36°F and 46°F).[3] | CDC |

| Atmosphere | Store under an inert atmosphere.[4] | Fisher Scientific |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] | Fisher Scientific, Sigma-Aldrich |

| Light | Store in original packaging to protect from light.[3] | CDC |

Stability Profile

The stability of Vitamin D3 is influenced by several factors, including temperature, pH, light, and the presence of metal ions.

Thermal Stability

Vitamin D3 is known to have poor thermal stability.[6] Heat can cause reversible isomerization to pre-vitamin D3.[7][8]

Table 2: Summary of Thermal Degradation of Vitamin D3

| Temperature | Medium | Observation | Reference |

| 40°C | Liquid pharmaceutical preparations | Content of Vitamin D3 remained >90% for 4 months.[9] | PubMed |

| 25°C | Liquid pharmaceutical preparations | Content of Vitamin D3 remained >90% for at least 1 year.[9] | PubMed |

| 30°C and 40°C (RH 75%) | 5000 IU chewable tablets | Accelerated stability tests showed results of 86.72% and 82.81% respectively after 6 weeks.[10] | Journal of Science and Technology Research for Pharmacy |

| High Temperatures | General | Can lead to the formation of pyrocalciferol and isopyrocalciferol through thermal isomerization.[6] | ResearchGate |

pH Stability

Vitamin D3 is unstable in acidic conditions and more stable at a pH above 5.[1][11]

Table 3: pH-Dependent Stability of Vitamin D3 in Aqueous Solutions at 25°C

| pH | Stability | Observation | Reference |

| 1-4 | Unstable | A steep drop in stability is observed as pH decreases.[1] | NIH |

| 5-8 | Stable | No significant differences in first-order degradation rate constants were observed.[1] | NIH |

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of Vitamin D3. It is synthesized in the skin from 7-dehydrocholesterol in response to UVB radiation, and this process can be involved in its degradation as well.[12]

Oxidative Stability

Vitamin D3 is susceptible to oxidation. The presence of oxygen and metal ions can accelerate its degradation.[11]

Degradation Profile

The degradation of Vitamin D3 involves isomerization and oxidation, leading to various related substances.

Isomerization

Under thermal stress, acidic conditions, or in the presence of iodine, Vitamin D3 can isomerize to several forms.[7][8]

Table 4: Major Isomers of Vitamin D3

| Isomer | Condition of Formation | Reference |

| Pre-vitamin D3 | Thermal (reversible) | [7][8] |

| Tachysterol | Iodine catalysis (from pre-vitamin D3) | [7][8] |

| Isotachysterol | Acidic conditions | [7][8] |

| trans-vitamin D3 | Iodine catalysis (from cholecalciferol) | [7] |

Degradation Products

Forced degradation studies have identified several degradation products of Vitamin D3. In stressed formulations containing triglycerides, transesterification can occur, forming esters of Vitamin D3.[2][13]

Experimental Protocols

Stability-Indicating HPLC Method

A common method for assessing the stability of Vitamin D3 is High-Performance Liquid Chromatography (HPLC).[9][11]

-

System: Agilent 1100/1200 Series HPLC with UV detector.[11]

-

Column: Reversed-phase C18 column (e.g., Gemini C18, 100 x 3.0 mm, 3 µm particle size).[11]

-

Mobile Phase: Acetonitrile and water (e.g., 99:1, v/v).[11]

-

Temperature: 40°C.[11]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Samples are dissolved in a suitable solvent like methanol and diluted to the working concentration.[11]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of analytical methods.[14]

-

Acidic/Basic Hydrolysis: Samples are exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidative Degradation: Samples are treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Solid or solution samples are exposed to high temperatures.

-

Photodegradation: Samples are exposed to UV light.

-

Analysis: The stressed samples are analyzed by a stability-indicating method, such as HPLC or UHPLC-MS/MS, to separate and identify the degradation products.[7]

Visualizations

Vitamin D3 Metabolism Pathway

The following diagram illustrates the metabolic activation of Vitamin D3 in the body.

Caption: Metabolic pathway of Vitamin D3 activation and catabolism.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for assessing the stability of a drug substance like Vitamin D3.

Caption: General workflow for conducting a stability study.

Vitamin D3 Degradation Pathway

This diagram shows the major degradation pathways of Vitamin D3 through isomerization.

Caption: Isomerization pathways of Vitamin D3 under different conditions.

References

- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Storage and Handling for Diphtheria, Tetanus, and Pertussis Vaccines | CDC [cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.unnes.ac.id [journal.unnes.ac.id]

- 11. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | MDPI [mdpi.com]

- 12. Inhalation with Vitamin D3 Metabolites—A Novel Strategy to Restore Vitamin D3 Deficiencies in Lung Tissue | MDPI [mdpi.com]

- 13. Degradation of vitamin D3 in a stressed formulation: the identification of esters of vitamin D3 formed by a transesterification with triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

A Technical Review of Deuterated Vitamin D3 Analogs: Synthesis, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of deuterated vitamin D3 analogs, focusing on their synthesis, analytical applications, and hypothesized therapeutic benefits. By leveraging the deuterium kinetic isotope effect, strategically deuterated analogs of vitamin D3 present a promising avenue for developing more robust and effective therapeutics for a range of disorders, from osteoporosis to cancer. This document details the underlying pharmacology, experimental methodologies for evaluation, and a summary of the biological activities of related non-deuterated analogs to provide a framework for future research and development.

Introduction: The Rationale for Deuteration

Vitamin D3, primarily in its hormonally active form, calcitriol (1α,25-dihydroxyvitamin D3), is a potent steroid hormone that regulates calcium and phosphate homeostasis, cellular differentiation, and immune function.[1] Its therapeutic use, however, is often limited by a narrow therapeutic window and rapid metabolism, leading to potential hypercalcemia.[2] The primary catabolic pathway for active vitamin D3 metabolites is initiated by the enzyme Cytochrome P450 24A1 (CYP24A1), which hydroxylates the side chain at the C-24 position, marking it for inactivation and excretion.[3][4]

The deuterium kinetic isotope effect (KIE) is a well-established phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of bond cleavage can significantly slow down the rate of an enzymatic reaction.[5][6][7] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. By strategically placing deuterium atoms at the C-24 position of vitamin D3 analogs, it is hypothesized that their metabolism by CYP24A1 can be retarded, thereby extending their pharmacokinetic half-life, increasing exposure, and potentially enhancing their therapeutic efficacy at lower doses while minimizing calcemic side effects. While deuterated vitamin D3 has been extensively used as a stable isotope tracer in pharmacokinetic studies, its potential as a therapeutic modification remains a key area for investigation.[8][9]

Vitamin D3 Metabolism and Signaling Pathway

The biological activity of Vitamin D3 is contingent on a two-step hydroxylation process. First, it is converted to 25-hydroxyvitamin D3 (calcifediol) in the liver, the main circulating form. Subsequently, in the kidneys and other tissues, calcifediol is converted by the enzyme CYP27B1 to the active hormone, calcitriol.[10] Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[11] The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes.[12] This signaling cascade is central to the physiological effects of vitamin D.

Quantitative Data on Vitamin D Analog Activity

While direct comparative data for deuterated versus non-deuterated analogs is not yet widely available in the public domain, a vast body of research on non-deuterated synthetic analogs provides crucial benchmarks for biological activity. These data are essential for evaluating the potential improvements conferred by deuteration. The following tables summarize key activity parameters for calcitriol and several of its well-characterized, non-deuterated analogs.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Relative Binding Affinity (RBA)a | IC50 (nM)b | Reference |

| 1α,25(OH)2D3 (Calcitriol) | 100 | ~0.1 - 0.5 | [12] |

| 2α-Methyl-1,25(OH)2D3 | ~200 | Not Reported | [12] |

| 2α-Methyl-20-epi-1,25(OH)2D3 | ~1200 | Not Reported | [12] |

| 1,25(OH)2-19-nor-D3 (Paricalcitol) | ~100 | Not Reported | [12] |

| 1,25cD3 (Carborane analog) | ~200 | Not Reported | [12] |

a Relative binding affinity compared to calcitriol, set at 100. b Concentration required to displace 50% of radiolabeled calcitriol in a competitive binding assay.

Table 2: In Vitro Functional Activity of Vitamin D Analogs

| Compound | HL-60 Cell Differentiationc | CYP24A1 Gene Transactivationd | Reference |

| 1α,25(OH)2D3 (Calcitriol) | High | High | [12] |

| 2α-(3'-hydroxypropoxy)-1α,25(OH)2D3 | High | High | [12] |

| 2-Methylene-19-nor-(20S)-1α,25(OH)2D3 | Very High (>10x Calcitriol) | Very High (>10x Calcitriol) | [12] |

| 19-nor-1α,2β,25(OH)3D3 | High | Not Reported | [12] |

c Potency in inducing differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages. d Potency in inducing the expression of the CYP24A1 gene, a primary VDR target gene.

Experimental Protocols

The evaluation of novel deuterated vitamin D3 analogs requires a suite of standardized in vitro assays to characterize their synthesis, purity, and biological activity.

Synthesis of C-24 Deuterated Vitamin D3 Analogs

A potential synthetic route for C-24 deuterated analogs can be adapted from established methods for synthesizing C-24 hydroxylated analogs, such as calcipotriol.[13] The key modification would involve the use of a deuterated building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 12. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective synthesis of C24-hydroxylated vitamin D3 analogs: a practical and expeditius route to calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of the dTAG System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation tag (dTAG) technology is a powerful tool for targeted protein degradation, enabling rapid and selective removal of proteins of interest to study their function and validate their potential as therapeutic targets. This guide provides a comprehensive overview of the preclinical safety and toxicity profile of the dTAG system, with a focus on the widely used degrader molecule, dTAG-13. The information presented is collated from key preclinical studies and is intended to inform researchers on the safety considerations for in vitro and in vivo applications. It is important to note that the user's original query for "DTAC-d3" has been interpreted as a reference to the dTAG system, as "dTAG" is the widely recognized nomenclature in scientific literature.

Executive Summary of Preclinical Safety Findings

The preclinical safety profile of dTAG-13 has been evaluated in various models, including cell cultures, organoids, and in vivo mouse studies. A recurring theme in the in vivo studies is that the observed toxicity is often associated with the delivery vehicle or formulation rather than the dTAG-13 molecule itself. On-target protein degradation induced by dTAG-13 has been shown to be well-tolerated, with observed phenotypes being consistent with the known biology of the targeted protein.

Data Presentation: Quantitative and Qualitative Toxicity Data

The following tables summarize the key quantitative and qualitative toxicity findings for dTAG-13 from preclinical studies.

Table 1: In Vitro and Ex Vivo Toxicity of dTAG-13

| Model System | Concentration/Dose | Observed Effects | Reference |

| Mouse Bone Marrow Cells | Not specified | No appreciable change in viability or transcriptome. | [1][2] |

| Mouse Duodenum Organoids | Not specified | No appreciable change in viability or transcriptome. | [1][2] |

| Various Cell Lines | Up to 20 µM | Little to no toxicity observed. | [3] |

| Mouse Pre-implantation Embryos | 500 nM | Non-toxic during in vitro culture from zygote to blastocyst. | [4] |

Table 2: In Vivo Toxicity of dTAG-13 in Mice

| Study Type | Animal Model | Formulation | Dose and Administration | Observed Toxicity | Reference |

| Repeat-dose toxicity (CDK2/5 degradation) | C57BL/6J WT, CDK2dTAG, CDK5dTAG mice | Formulation with ethanol, PEG400, and Tween 80 | Up to 300 mg/kg (SC) | Moderate toxicity, primarily formulation-related skin lesions. Vehicle-only group showed similar toxicities. | [5] |

| Repeat-dose toxicity (CDK2/5 degradation) | C57BL/6J WT, CDK2dTAG, CDK5dTAG mice | Formulation with Solutol, DMSO, and Saline | 15 mg/kg (SC) | Minimal formulation-related toxicity, but more modest protein degradation. | [5] |

| Developmental toxicity | Pregnant wild-type mice | Not specified | 35 mg/kg (IP) | Developmentally neutral and non-toxic. Treated dams delivered healthy litters of comparable size to controls. | [4] |

| On-target effects (CDK2 degradation) | CDK2dTAG mice | Not specified | Not specified | Microscopic changes in the testis, consistent with known CDK2 knockout phenotype. No other unexpected phenotypic changes. | [1][6] |

Note: Specific LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect-Level) values for dTAG-13 are not available in the reviewed literature. The primary toxicity concerns identified in preclinical studies are related to the formulation used for in vivo delivery.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of safety and toxicity findings.

In Vivo Repeat-Dose Toxicity Study in Mice (Yenerall et al., 2023)

-

Animal Model: 7-9-week-old homozygous C57BL/6J wild-type (WT), CDK2dTAG, or CDK5dTAG mice[7].

-

Objective: To assess the tolerability, pharmacodynamics, and physiological effects of repeated dTAG-13 administration and target protein degradation[7].

-

Formulations Tested:

-

Dosing and Administration: dTAG-13 was administered subcutaneously (SC) daily for up to 26 days. Doses ranged from 15 mg/kg to 300 mg/kg depending on the formulation used[5].

-

Toxicity Assessment:

-

Clinical Observations: Daily monitoring for any signs of toxicity.

-

Histopathology: At the end of the study, tissues were collected, fixed, and processed for histological examination by a board-certified veterinary anatomic pathologist. Injection sites were a key focus of this analysis[5].

-

Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analysis to assess organ function.

-

-

Pharmacokinetic Analysis:

In Vitro Organoid Viability Assay

-

Model System: Duodenum organoids derived from homozygous WT, CDK2dTAG, or CDK5dTAG mice[7].

-

Protocol:

-

Organoids were cultured in a Matrigel dome in 384-well plates.

-

After 2 days of initial growth, dTAG-13 was added to the culture medium at various concentrations.

-

Organoids were incubated with dTAG-13 for 4 days.

-

Cell viability was assessed using a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D) according to the manufacturer's protocol[7].

-

Mandatory Visualization

Signaling Pathway Diagram: Mechanism of Action of the dTAG System

References

- 1. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. blog.addgene.org [blog.addgene.org]

- 4. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Vitamin D3 in Cell Culture

Disclaimer: Initial searches for "DTAC-d3" did not yield a specific experimental protocol. The following application notes and protocols are based on the extensive body of research available for Vitamin D3 (Cholecalciferol) and its active metabolite, 1α,25-dihydroxyvitamin D3 (Calcitriol) , which are commonly used in cell culture experiments to study apoptosis, cell proliferation, and differentiation. It is presumed that "this compound" may be a typographical error or a specific formulation related to Vitamin D3.

Introduction

Vitamin D3 is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. Beyond its classical functions, the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent modulator of cell growth, differentiation, and apoptosis.[1][2] These properties have made Vitamin D3 and its analogs valuable tools in cancer research and drug development. This document provides detailed protocols for the use of Vitamin D3 in cell culture, focusing on its application in studying cancer cell biology.

Mechanism of Action

The biological effects of 1α,25-dihydroxyvitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.[3]

Key cellular processes influenced by Vitamin D3 signaling include:

-

Cell Cycle Arrest: Vitamin D3 can induce cell cycle arrest, often at the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors such as p21 and p27 and downregulating cyclins like Cyclin D1.[3][4]

-

Induction of Apoptosis: Vitamin D3 can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7]

-

Inhibition of Angiogenesis and Metastasis: The signaling pathways activated by Vitamin D3 can also lead to the inhibition of tumor angiogenesis and metastasis.[2][8]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Vitamin D3 and its analogs in various cancer cell lines.

Table 1: IC50 Values of Vitamin D3 in Breast Cancer Cell Lines [4][5]

| Cell Line | Treatment Duration | IC50 (µM) |

| MCF-7 | 24h | ~168.6 |

| MDA-MB-231 | 24h | ~166 |

| MDA-MB-468 | 24h | Not specified |

| MCF-7 | 48h | 0.10 - 0.35 mM |

| MDA-MB-231 | 48h | 0.10 - 0.35 mM |

| MDA-MB-468 | 48h | 0.10 - 0.35 mM |

| MCF-7 | 72h | 0.10 - 0.35 mM |

| MDA-MB-231 | 72h | 0.10 - 0.35 mM |

| MDA-MB-468 | 72h | 0.10 - 0.35 mM |

Table 2: IC50 Values of Vitamin D3 in Gastric Cancer Cell Lines [9][10]

| Cell Line | Treatment Duration | IC50 (µM) |

| AGS | 24h | 50 |

| MKN 45 | 24h | 50 |

| KATO III | 24h | 50 |

| HGF | 24h | 50 |

Table 3: IC50 Values of 1,25(OH)2D3 and Analogs in Melanoma Cell Lines [11]

| Cell Line | Compound | IC50 (nM) |

| A375 | 1,25(OH)2D3 | 1.15 |

| A375 | 1,24,25(OH)3D3 | 17.8 |

| A375 | 20,24(OH)2D3 | 280 |

Experimental Protocols

Protocol 1: Cell Viability Assay (SRB Assay)

This protocol is used to determine the effect of Vitamin D3 on the viability of adherent cancer cell lines.[12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[12]

-

Complete culture medium (e.g., DMEM with 10% FBS)[12]

-

Vitamin D3 (Cholecalciferol)

-

DMSO (for stock solution preparation)[12]

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[12]

-

Prepare a stock solution of Vitamin D3 (e.g., 100 mM) in DMSO.[12]

-

Prepare serial dilutions of Vitamin D3 in culture medium to achieve final concentrations ranging from approximately 7.8 µM to 500 µM.[12]

-

Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of Vitamin D3. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 24, 48, or 72 hours.[12]

-

After incubation, gently add 50 µL of cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 15 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of control cells) x 100.[12]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Vitamin D3

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 0.3 x 10^6 cells/well and allow them to attach overnight.[13]

-

Treat the cells with the desired concentrations of Vitamin D3 for the specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, including the floating cells from the supernatant.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.[4][14]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Vitamin D3

-

6-well plates

-

Cold 70% Ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed and treat cells with Vitamin D3 as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol allows for the detection of changes in the expression of key apoptosis-regulating proteins.[16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Vitamin D3

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with Vitamin D3 as previously described.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.[16]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-Bax, diluted according to the manufacturer's instructions) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.

Visualizations

Signaling Pathway of Vitamin D3-Induced Apoptosis

Caption: Vitamin D3-induced apoptotic signaling pathway.

Experimental Workflow for Cell Viability and Apoptosis Assays

Caption: Workflow for analyzing Vitamin D3 effects.

References

- 1. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Newly-identified Pathways Relating Vitamin D to Carcinogenesis: A Review | In Vivo [iv.iiarjournals.org]

- 4. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis is induced by the active metabolite of vitamin D3 and its analogue EB1089 in colorectal adenoma and carcinoma cells: possible implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. wcrj.net [wcrj.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. The effects of melatonin and vitamin D3 on the gene expression of BCl-2 and BAX in MCF-7 breast cancer cell line - Journal of King Saud University - Science [jksus.org]

Application Notes and Protocols for Utilizing Vitamin D3 and its Analogs in Mouse Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, also known as cholecalciferol, and its hormonally active form, calcitriol (1,25-dihydroxyvitamin D3), are crucial regulators of calcium homeostasis and possess potent anti-proliferative, pro-differentiative, and immunomodulatory properties. These characteristics have led to their extensive investigation as therapeutic agents in various preclinical mouse models of human diseases, including cancer, autoimmune disorders, and inflammatory conditions.

This document provides detailed application notes and experimental protocols for the use of Vitamin D3 and its analogs in mouse models of disease. While the specific term "DTAC-d3" was not identified in the scientific literature at the time of this writing, the principles and protocols outlined herein are broadly applicable to Vitamin D3 and its various synthetic analogs. Researchers should adapt these guidelines to the specific analog and disease model under investigation.

Mechanism of Action

The biological effects of Vitamin D3 are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon binding to its ligand, 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This regulation leads to a cascade of cellular events, including cell cycle arrest, apoptosis, and modulation of immune responses.[2][3]

Caption: Vitamin D3 Signaling Pathway.

Application Notes

Cancer Mouse Models

Vitamin D3 and its analogs have demonstrated anti-tumor activity in a variety of cancer models.

-

Breast Cancer: In mouse models of breast cancer, calcitriol and its analogs can inhibit tumor growth and metastasis.[4]

-

Colorectal Cancer: Dietary vitamin D has been shown to prevent preneoplastic lesions in a mouse model of colorectal carcinogenesis.[5]

-

Skin Cancer: While some studies have shown antineoplastic activity of vitamin D in skin cancer models, others have found no significant effect on tumor promotion.[6]

-

Ehrlich Ascites Carcinoma (EAC): Vitamin D3 has been shown to reduce the viability of cancer cells in vitro and retard the growth of EAC tumors in mice.[7]

Autoimmune and Inflammatory Disease Mouse Models

The immunomodulatory properties of Vitamin D3 make it a promising candidate for the treatment of autoimmune and inflammatory diseases.

-

Multiple Sclerosis (MS): In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, Vitamin D3 has been shown to ameliorate disease symptoms.[8]

-

Atopic Dermatitis (AD): Topical application of Vitamin D3 or its analog MC903 induces an AD-like inflammation in mice, providing a model to study the disease and potential therapies.[9]

-

Collagen-Induced Arthritis (CIA): In a mouse model of T-cell-dependent autoimmunity, a specific genetic locus related to vitamin D metabolism was shown to protect against CIA.[10]

-

Celiac Disease: Oral administration of cholecalciferol has been shown to improve intestinal mucosa pathological features in a mouse model of celiac disease.[11]

Experimental Protocols

Protocol 1: Preparation and Administration of Vitamin D3

Materials:

-

Cholecalciferol (Vitamin D3) or its analog

-

Vehicle (e.g., corn oil, olive oil, ethanol/water mixture)

-

Sterile syringes and needles

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of Vitamin D3 or its analog.

-

Dissolve the compound in the chosen vehicle. Gentle warming and vortexing may be required to achieve complete dissolution. The final concentration should be calculated based on the desired dose and the average weight of the mice.

-

Prepare the dosing solution fresh before each administration or store as recommended by the manufacturer, protected from light.

-

-

Administration Routes:

-

Intraperitoneal (i.p.) Injection: This route is commonly used for systemic delivery.[12][13] Administer the prepared solution using a sterile syringe and a 25-27 gauge needle. The injection volume should typically not exceed 10 ml/kg body weight.

-

Oral Gavage: For studying the effects of dietary supplementation, oral gavage is a precise method of administration.[11] Use a ball-tipped gavage needle to deliver the solution directly into the stomach.

-

Dietary Admixture: Vitamin D3 can be mixed directly into the rodent chow for long-term studies.[4][6] Ensure homogenous mixing to provide a consistent daily dose.

-

Topical Application: For skin disease models, the compound can be dissolved in a suitable vehicle (e.g., ethanol, acetone) and applied directly to the skin.[9]

-

Protocol 2: General Workflow for a Tumor Growth Inhibition Study

Caption: General Experimental Workflow.

Procedure:

-

Animal Model Selection: Choose an appropriate mouse strain for the cancer type being studied (e.g., BALB/c for 4T1 breast cancer, C57BL/6 for B16 melanoma).[4] Immunodeficient mice (e.g., nude, SCID, NSG) are required for xenograft models using human cancer cell lines.[14]

-

Tumor Cell Implantation: Inject a known number of viable cancer cells into the desired site (e.g., subcutaneously in the flank, orthotopically in the relevant organ).

-

Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

-

Treatment: Administer Vitamin D3 or its analog according to the chosen route and schedule. The control group should receive the vehicle alone.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²). Monitor body weight and overall health of the animals.

-

Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive morbidity are observed.

-

Analysis: Excise tumors and weigh them. Tissues can be processed for histology, immunohistochemistry, gene expression analysis, or other relevant assays.

Data Presentation

Table 1: Summary of Vitamin D3 and Analog Administration in Mouse Models of Cancer

| Cancer Model | Mouse Strain | Compound | Dose | Administration Route | Duration | Key Findings |

| Ehrlich Ascites Carcinoma | Swiss Albino | Vitamin D3 | 125 µg/kg | i.p. and intratumoral | Not specified | Retarded tumor growth.[7] |

| Mammary Gland Cancer (4T1) | BALB/c | Vitamin D3 | 5000 IU/kg diet | Dietary | 6 weeks | Tumor type-dependent effects on fibroblast activity.[4] |

| Skin Papilloma | Sencar | Vitamin D3 | 200-4000 IU/kg diet | Dietary | Not specified | No modulation of skin papilloma response.[6] |

| Intestinal Neoplasia | Apc+/Min-FCCC | ED-71 (Vitamin D3 analog) | Not specified | Not specified | Not specified | Effect on intestinal neoplasia.[5] |

Table 2: Summary of Vitamin D3 and Analog Administration in Mouse Models of Autoimmune and Inflammatory Diseases

| Disease Model | Mouse Strain | Compound | Dose | Administration Route | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | Atopic Dermatitis | C57BL/6 | MC903 (Calcipotriol) | 1 nmol | Topical | Daily for 7 days | Induced AD-like inflammation.[9] | | Celiac Disease | NOD/ShiLtJ | Cholecalciferol | 5, 10, 20, 50, 130 µg/kg | Oral | Not specified | Improved intestinal mucosa pathology.[11] | | Osteopetrosis | mi/mi | Vitamin D3 sulfate | 2.5 and 5.0 ng/gm | i.p. | 3 times/week during pregnancy and lactation | Improved tooth development and eruption.[13] | | Amyotrophic Lateral Sclerosis (ALS) | G93A | Vitamin D3 | 10x Adequate Intake | Dietary | Not specified | Improved functional capacity.[15] |

Conclusion

Vitamin D3 and its analogs represent a versatile class of compounds with significant therapeutic potential in a range of diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in mouse models. Careful consideration of the specific disease model, mouse strain, and the pharmacokinetic properties of the Vitamin D3 analog being tested is essential for obtaining meaningful and reproducible results.

References

- 1. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Modulation of Fibroblast Activity via Vitamin D3 Is Dependent on Tumor Type—Studies on Mouse Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal Models Used by PREVENT | Division of Cancer Prevention [prevention.cancer.gov]

- 6. Effects of dietary calcium and vitamin D3 on tumor promotion in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]

- 8. Targeting deoxycytidine kinase improves symptoms in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mouse Model for Atopic Dermatitis Using Topical Application of Vitamin D3 or of Its Analog MC903 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of oral cholecalciferol in a murine model of celiac disease: A dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of long-term administration of vitamin D3 analogs to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improvement of dental development in osteopetrotic mice by maternal vitamin D3 sulfate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunodeficient Mice & Rats | Taconic Biosciences [taconic.com]

- 15. researchgate.net [researchgate.net]

Standard Operating Procedure for the Administration of Deuterated Dodecyltrimethylammonium Chloride (DTAC-d3)

For Research Use Only

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium chloride (DTAC) is a quaternary ammonium compound with wide-ranging applications as a cationic surfactant. In biomedical research, DTAC is primarily investigated for its cytotoxic and antimicrobial properties, which stem from its ability to disrupt cell membrane integrity. The deuterated form, DTAC-d3, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace the molecule's fate and understand its metabolic stability without altering its fundamental biological activity.

This document provides a detailed standard operating procedure for the administration of this compound in both in vitro and in vivo research settings. It includes protocols for solution preparation, cell culture experiments, and animal administration, along with data on cytotoxicity and observed biological effects.

Core Mechanism of Action: The primary mechanism of action for DTAC is the disruption of the cell membrane's lipid bilayer. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic dodecyl tail inserts into the lipid core. This disrupts membrane fluidity and integrity, leading to increased permeability, leakage of intracellular contents, and subsequent activation of apoptotic signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for DTAC and related quaternary ammonium compounds (QACs). This information is crucial for determining appropriate concentrations and dosages for experimental studies.